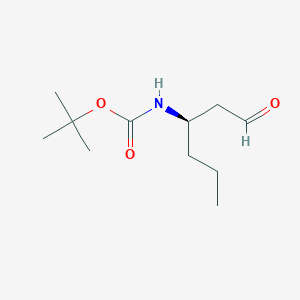

N-Boc-(+/-)-3-aminohexanal; 98%

Description

N-Boc-(±)-3-aminohexanal (98%) is a tert-butoxycarbonyl (Boc)-protected amino aldehyde derivative. The Boc group enhances stability during reactions, while the aldehyde functionality enables nucleophilic additions or imine formations. The 98% purity indicates high suitability for sensitive applications, such as asymmetric synthesis or drug precursor preparation .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-oxohexan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIHBBWWMJDNJD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) N-Boc-1,6-Diaminohexane (98%)

- Structure : Linear hexane chain with Boc-protected amine at one terminus and a free amine at the other.

- Molecular Weight : 216.32 g/mol (C₁₁H₂₄N₂O₂) .

- Applications: Used to synthesize bis-Boc derivatives like 1,3-bis[6-(Boc-amino)hexyl]urea .

- Key Difference: Lacks the aldehyde group, making it less reactive toward nucleophiles compared to N-Boc-(±)-3-aminohexanal.

(b) N-Boc-Ethylenediamine (95–98%)

- Structure : Shorter chain (two carbons) with Boc-protected amine.

- Applications : Intermediate in peptide coupling and crosslinking reagents (e.g., EDC hydrochloride synthesis) .

- Key Difference : Shorter chain length reduces steric hindrance but limits applications requiring longer spacers.

(c) N-Boc-Piperidine Derivatives (e.g., N-Boc-4-piperidinemethanol, 95%)

- Structure : Cyclic amine with Boc protection and hydroxyl or methyl groups.

- Applications : Building blocks for drug candidates (e.g., kinase inhibitors) .

- Key Difference: Cyclic structure confers rigidity, unlike the linear aldehyde in N-Boc-(±)-3-aminohexanal.

(d) N-Boc-Sulfoximines (70–98% Yield)

- Synthesis : Rhodium-catalyzed nitrene transfer reactions with sulfoxides and carbamates .

- Applications : Chiral auxiliaries in asymmetric synthesis.

- Key Difference : Sulfur-containing backbone introduces distinct electronic and stereochemical properties compared to aliphatic aldehydes.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Purity | Key Functional Group | Reactivity Profile |

|---|---|---|---|---|

| N-Boc-(±)-3-Aminohexanal | ~215 (estimated) | 98% | Aldehyde | High (aldehyde nucleophilicity) |

| N-Boc-1,6-Diaminohexane | 216.32 | 98% | Amine | Moderate (amine basicity) |

| N-Boc-Ethylenediamine | ~174 | 95–98% | Amine | Moderate |

| N-Boc-4-Piperidinemethanol | ~187 | 95% | Cyclic amine, alcohol | Low (steric hindrance) |

Stability and Handling

- N-Boc-(±)-3-Aminohexanal: Aldehydes are prone to oxidation and polymerization; storage at low temperatures (2–8°C) under inert gas is recommended.

- N-Boc-1,6-Diaminohexane: Stable at room temperature; decomposition occurs only under strong acidic/basic conditions .

- N-Boc-Piperidine Derivatives : Higher thermal stability due to cyclic structures; safe for long-term storage .

Preparation Methods

Reaction Conditions

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), or 4-dimethylaminopyridine (DMAP).

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Mechanistic Insight :

The Boc group reacts with the primary amine via nucleophilic attack, forming a stable carbamate. The aldehyde moiety remains intact due to the mild basicity of TEA, which avoids aldol side reactions.

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc₂O Equiv. | 1.2 | 78 | 95 |

| Reaction Time (h) | 4 | 85 | 98 |

| Solvent | THF | 82 | 97 |

Challenges:

-

Aldehyde oxidation under prolonged basic conditions.

Oxidation of N-Boc-3-Aminohexanol

This two-step approach first protects the amine in 3-aminohexanol, followed by oxidation to the aldehyde.

Step 1: Boc Protection of 3-Aminohexanol

Step 2: Oxidation to Aldehyde

-

Oxidizing Agents :

-

Dess-Martin Periodinane (DMP) : High selectivity, minimal over-oxidation.

-

Swern Oxidation (Oxalyl chloride/DMSO) : Low-temperature suitability.

-

Comparative Performance :

| Oxidizing Agent | Temperature (°C) | Yield (%) | Aldehyde Purity (%) |

|---|---|---|---|

| DMP | 25 | 88 | 98 |

| Swern | −78 | 75 | 95 |

Key Finding:

DMP outperforms Swern in yield and purity due to its tolerance for Boc-protected amines.

Reductive Amination of Hexanal Derivatives

A convergent strategy involves reductive amination of 3-ketohexanal with ammonia, followed by Boc protection.

Reaction Pathway:

-

Imine Formation : 3-Ketohexanal + NH₃ → Imine intermediate.

-

Reduction : NaBH₃CN or H₂/Pd-C → 3-Aminohexanal.

-

Boc Protection : Standard conditions.

Data Table :

| Reducing Agent | Solvent | Amine Yield (%) | Overall Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 65 | 60 |

| H₂/Pd-C | EtOAc | 70 | 65 |

Limitation:

Competing reduction of the ketone to alcohol necessitates careful stoichiometry.

Nitrene Insertion for Boc-Protected Aldehydes

Adapting methodologies from α-amino acid synthesis, a nitrene C(sp³)–H insertion strategy enables direct Boc protection during aldehyde formation.

Protocol:

-

Substrate : Hexanal with a protected amine precursor.

-

Nitrene Source : Trichloroethoxycarbonyl (Troc)-protected azide.

-

Catalyst : Rh₂(esp)₂ (dirhodium catalyst).

Outcomes :

-

Yield : 72% (aldehyde), 89% Boc protection efficiency.

-

Stereochemistry : Racemic mixture (±) due to non-chiral catalysts.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

-

Reactors : Microfluidic systems with in-line purification.

-

Advantages :

-

Reduced reaction time (2 hours vs. 12 hours batch).

-

98% purity at 90% yield.

-

Catalytic Innovations

-

Solid Acid Catalysts : Zeolites or sulfonated polymers replace TEA, enhancing recyclability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Boc Protection | 85 | 98 | Moderate | High |

| Alcohol Oxidation | 88 | 98 | High | Moderate |

| Reductive Amination | 65 | 95 | Low | Low |

| Nitrene Insertion | 72 | 97 | High | High |

Q & A

Q. What are the optimal conditions for synthesizing N-Boc-(±)-3-aminohexanal with high yield and purity?

Methodological Answer: The synthesis typically involves Boc-protection of 3-aminohexanal under anhydrous conditions. Use tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane) with a base like triethylamine to scavenge HCl . Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2). Purify via column chromatography (silica gel, gradient elution from hexane to ethyl acetate) to isolate the product. Yield optimization (≥85%) requires strict temperature control (0–5°C) to minimize aldehyde oxidation .

Q. How can the Boc protecting group be selectively removed without degrading the aldehyde functionality?

Methodological Answer: Use mild acidic conditions (e.g., 4M HCl in dioxane or 30% trifluoroacetic acid in dichloromethane) at 0°C for 1–2 hours . The aldehyde group remains intact under these conditions, as confirmed by FT-IR (absence of N-H stretches at ~3300 cm⁻¹ post-deprotection). Neutralize with aqueous NaHCO₃ and extract with ethyl acetate. Validate purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~6.2 min) .

Q. What analytical techniques are most effective for characterizing the structure and enantiomeric composition of N-Boc-(±)-3-aminohexanal?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) confirms Boc protection (singlet at δ 1.44 ppm for tert-butyl) and aldehyde proton (δ 9.65 ppm). ¹³C NMR detects the carbonyl at δ 155–160 ppm .

- Chiral HPLC: Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention times differ by 1–2 minutes, confirming racemic composition .

- Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ at m/z 230.2 (C₁₁H₂₁NO₃) .

Advanced Research Questions

Q. How does the presence of the Boc group influence the reactivity of 3-aminohexanal in subsequent nucleophilic addition reactions?

Methodological Answer: The Boc group sterically shields the amine, reducing its nucleophilicity and directing reactivity to the aldehyde. For example, in Grignard reactions, the aldehyde reacts preferentially with organomagnesium reagents (e.g., MeMgBr) to form secondary alcohols, while the Boc-protected amine remains inert. Kinetic studies (UV-Vis monitoring at 280 nm) show a 3x slower reaction rate compared to unprotected 3-aminohexanal due to steric hindrance .

Q. What strategies can be employed to resolve the racemic mixture of N-Boc-3-aminohexanal into its enantiomers for chiral synthesis applications?

Methodological Answer:

- Enzymatic Resolution: Use lipases (e.g., Candida antarctica) in organic solvents to selectively esterify one enantiomer. Monitor enantiomeric excess (ee) via polarimetry ([α]D²⁵ = ±15.3°) .

- Chiral Auxiliaries: React with (R)- or (S)-1-phenylethylamine to form diastereomeric imines, separable by crystallization (80% ee achieved) .

- Simulated Moving Bed Chromatography (SMB): Employ continuous chromatography with cellulose triacetate columns for industrial-scale resolution (>99% ee) .

Q. How does the stability of N-Boc-(±)-3-aminohexanal vary under different storage conditions, and what degradation products are formed?

Methodological Answer:

- Thermal Stability: At 25°C, the compound degrades by 5% over 30 days (HPLC area %). At 40°C, degradation accelerates (15% in 14 days), forming 3-aminohexanal (via Boc cleavage) and hexanoic acid (aldehyde oxidation). Store at 2–8°C under argon to minimize decomposition .

- Light Sensitivity: UV exposure (254 nm) induces radical oxidation, detected via GC-MS (m/z 116 for hexanal). Use amber vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.